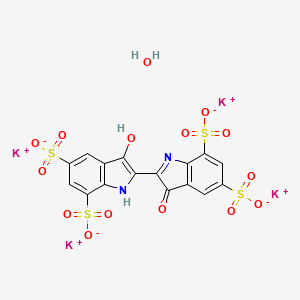
Indigotetrasulfonic acid tetrapotassium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indigotetrasulfonic acid tetrapotassium salt hydrate is a chemical compound with the molecular formula C16H6K4N2O14S4·xH2O. It is known for its vibrant color, ranging from red to dark blue to black, and is commonly used as a dye. The compound is sensitive to light and should be stored in a cool, dark place to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indigotetrasulfonic acid tetrapotassium salt hydrate typically involves the sulfonation of indigo. This process introduces sulfonic acid groups into the indigo molecule, making it more soluble in water. The reaction is carried out under controlled conditions, often using sulfuric acid as the sulfonating agent. The resulting sulfonated indigo is then neutralized with potassium hydroxide to form the tetrapotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often dried and crystallized to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Indigotetrasulfonic acid tetrapotassium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and solubility.
Reduction: Reduction reactions can convert the compound back to its original indigo form.
Substitution: The sulfonic acid groups can participate in substitution reactions, where other functional groups replace the sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used to replace the sulfonic acid groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonated indigo derivatives, while reduction typically yields the original indigo compound .
Aplicaciones Científicas De Investigación
Indigotetrasulfonic acid tetrapotassium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining biological samples, allowing for better visualization under a microscope.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism by which indigotetrasulfonic acid tetrapotassium salt hydrate exerts its effects is primarily through its interaction with light and other molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate and bind to various substrates. This binding can result in color changes, making it useful as a dye and indicator .
Comparación Con Compuestos Similares
Similar Compounds
Indigo: The parent compound of indigotetrasulfonic acid tetrapotassium salt hydrate, used primarily as a dye.
Indigosulfonic acid: A similar compound with fewer sulfonic acid groups, resulting in different solubility and reactivity.
Indigotetrasulfonic acid sodium salt: Another derivative with sodium instead of potassium, affecting its solubility and interaction with substrates.
Uniqueness
This compound is unique due to its high solubility in water and its ability to form stable hydrates. These properties make it particularly useful in applications where water solubility and stability are crucial .
Propiedades
Fórmula molecular |
C16H8K4N2O15S4 |
|---|---|
Peso molecular |
752.9 g/mol |
Nombre IUPAC |
tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate;hydrate |
InChI |
InChI=1S/C16H10N2O14S4.4K.H2O/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;1H2/q;4*+1;/p-4 |
Clave InChI |
YYGUTIMGXNMDBC-UHFFFAOYSA-J |
SMILES canónico |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


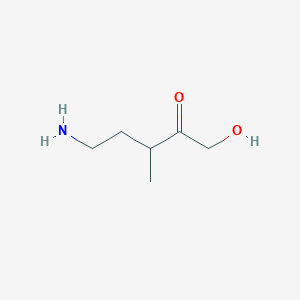
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
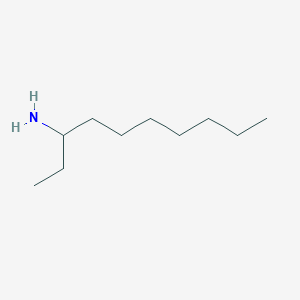
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
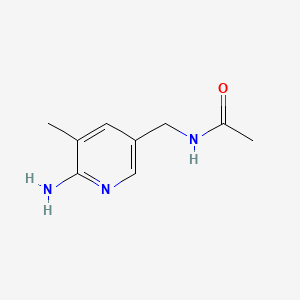

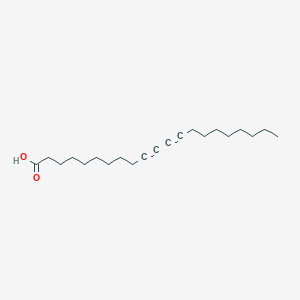
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
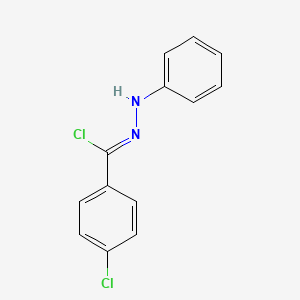


![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
